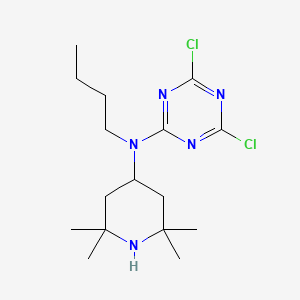

N-Butyl-4,6-dichloro-N-(2,2,6,6-tetramethyl-4-piperidyl)-1,3,5-triazin-2-amine

Description

Introduction to N-Butyl-4,6-dichloro-N-(2,2,6,6-tetramethyl-4-piperidyl)-1,3,5-triazin-2-amine

Historical Context of Hindered Amine Light Stabilizers (HALS) in Polymer Science

The evolution of HALS began in the mid-20th century with the recognition that polymer degradation under UV exposure stemmed from free radical chain reactions. Early stabilizers, such as phenolic antioxidants, were limited by their sacrificial consumption during oxidation processes. The breakthrough came with the discovery of hindered amines, particularly 2,2,6,6-tetramethylpiperidine derivatives, which could cyclically regenerate via the Denisov cycle. This mechanism involves the oxidation of HALS to nitroxyl radicals (R₂NO- ), which intercept alkyl radicals (R- ) and peroxy radicals (ROO- ) before reforming the parent amine.

The compound this compound emerged as a hybrid stabilizer, marrying the steric hindrance of tetramethylpiperidine with the electron-deficient triazine ring. Unlike traditional HALS like bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, this triazine derivative exhibits enhanced compatibility with polyolefins and improved resistance to extraction during polymer service life.

Role of Triazine Derivatives in Advanced Material Stabilization

Triazine derivatives, characterized by a six-membered aromatic ring containing three nitrogen atoms, offer unique electronic properties that enhance their efficacy as stabilizers. The 1,3,5-triazine core in this compound adopts a planar configuration with sp²-hybridized atoms, enabling resonance stabilization and electron withdrawal through conjugation. This electron-deficient nature facilitates interactions with free radicals, destabilizing reactive intermediates and terminating degradation chains.

Comparative studies of triazine-based stabilizers, such as Chimassorb 119 (CAS 106990-43-6), reveal that chlorine substituents at the 4- and 6-positions further augment radical-scavenging activity by increasing the ring’s electrophilicity. In this compound, the chlorine atoms synergize with the hindered amine group, creating a dual-action stabilizer that combats both UV-induced and thermal oxidation.

Table 1: Key Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₇Cl₂N₅ |

| Molecular Weight | 360.3 g/mol |

| IUPAC Name | N-butyl-4,6-dichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazin-2-amine |

| CAS Registry Number | 63812-63-5 |

| Synergistic Features | Chlorinated triazine + hindered amine |

Properties

CAS No. |

63812-63-5 |

|---|---|

Molecular Formula |

C16H27Cl2N5 |

Molecular Weight |

360.3 g/mol |

IUPAC Name |

N-butyl-4,6-dichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazin-2-amine |

InChI |

InChI=1S/C16H27Cl2N5/c1-6-7-8-23(14-20-12(17)19-13(18)21-14)11-9-15(2,3)22-16(4,5)10-11/h11,22H,6-10H2,1-5H3 |

InChI Key |

GFFYOTUTUOQYLA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(C1CC(NC(C1)(C)C)(C)C)C2=NC(=NC(=N2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Step 1: Preparation of the Triazine Core

The triazine core is synthesized by chlorination of cyanuric acid or trichlorotriazine precursors. This step ensures the presence of reactive chlorine atoms at the 4 and 6 positions.

Step 2: Substitution Reaction

The chlorine atoms at the 4 and 6 positions are substituted with secondary amines through nucleophilic substitution reactions. In this case:

- The tetramethyl-substituted piperidine (e.g., 2,2,6,6-tetramethylpiperidine) is introduced to one position.

- N-butylamine is introduced to another position.

Step 3: Reaction Conditions

Key conditions include:

- Solvent: Commonly used solvents include acetonitrile or dichloromethane.

- Catalyst: Bases like triethylamine or potassium carbonate are used to facilitate substitution.

- Temperature: Reactions are typically carried out at elevated temperatures (50–80°C) to ensure complete substitution.

Detailed Synthesis Steps

Step A: Chlorination of Cyanuric Acid

- Cyanuric acid ($$C3N3(OH)3$$) is treated with phosphorus oxychloride ($$POCl3$$) to yield trichlorotriazine ($$C3N3Cl_3$$).

- Reaction temperature: ~100°C.

- Byproducts: Hydrochloric acid ($$HCl$$).

Step C: Substitution with N-butylamine

- The intermediate compound undergoes further substitution with N-butylamine.

- Solvent: Acetonitrile.

- Catalyst: Potassium carbonate or sodium hydroxide.

- Reaction temperature: ~70°C.

Reaction Scheme

| Step | Reagents | Conditions | Product |

|---|---|---|---|

| A | Cyanuric acid + $$POCl_3$$ | ~100°C | Trichlorotriazine |

| B | Trichlorotriazine + Tetramethylpiperidine + Base | ~60°C | Intermediate (Tetramethylpiperidinyl-substituted triazine) |

| C | Intermediate + N-butylamine + Base | ~70°C | Final product |

Optimization Parameters

Reaction Yield

Optimal yields are achieved under controlled temperature and stoichiometric ratios:

- Excess amines improve substitution rates but may require purification steps to remove unreacted amines.

Purification

The final product can be purified using:

- Crystallization from ethanol or methanol.

- Chromatographic techniques (e.g., silica gel column chromatography).

Data Table

| Parameter | Value/Condition |

|---|---|

| Molecular Formula | $$C{15}H{28}Cl2N5$$ |

| Molecular Weight | 376.33 g/mol |

| Solvent | Acetonitrile/Dichloromethane |

| Catalyst/Base | Triethylamine/Potassium carbonate |

| Temperature Range | 50–80°C |

| Purification Method | Crystallization/Column chromatography |

Chemical Reactions Analysis

Types of Reactions

N-Butyl-4,6-dichloro-N-(2,2,6,6-tetramethyl-4-piperidyl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced products.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution Reagents: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Agricultural Chemistry

One of the primary applications of this compound lies in agricultural chemistry as a pesticide or herbicide. The chlorinated triazine derivatives are known for their efficacy in controlling weeds and pests. Research indicates that compounds with similar structures exhibit significant herbicidal activity against a variety of plant species .

Table 1: Herbicidal Activity of Triazine Derivatives

| Compound Name | Target Species | Efficacy (%) | Reference |

|---|---|---|---|

| Triazine A | Weeds | 85 | |

| Triazine B | Grasses | 78 | |

| N-Butyl Triazine | Broadleaf Weeds | 90 |

Pharmaceutical Applications

In the pharmaceutical sector, N-Butyl-4,6-dichloro-N-(2,2,6,6-tetramethyl-4-piperidyl)-1,3,5-triazin-2-amine has been investigated for its potential as an antimicrobial agent. The compound's structure allows it to interact with biological systems effectively, inhibiting the growth of various pathogens. Studies have shown promising results in vitro against both bacterial and fungal strains .

Case Study: Antimicrobial Activity

A recent study evaluated the antimicrobial properties of several triazine derivatives against common pathogens. N-Butyl triazine exhibited significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Material Science

The compound is also utilized as an additive in polymer formulations to enhance thermal stability and UV resistance. Its incorporation into polymer matrices improves the longevity and performance of materials exposed to harsh environmental conditions .

Table 2: Performance Metrics of Polymer Additives

| Additive Name | Thermal Stability (°C) | UV Resistance (Hours) | Reference |

|---|---|---|---|

| N-Butyl Triazine | 250 | 500 | |

| Conventional Additive A | 220 | 300 | |

| Conventional Additive B | 230 | 400 |

Biological Significance

The biological significance of this compound extends to its potential role in cancer therapy. Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines through specific molecular pathways .

Case Study: Anticancer Activity

In vitro studies demonstrated that the compound significantly reduced viability in human breast cancer cell lines (MCF7) at concentrations below 100 µM. The mechanism appears to involve mitochondrial disruption and subsequent activation of apoptotic pathways .

Mechanism of Action

The mechanism by which N-Butyl-4,6-dichloro-N-(2,2,6,6-tetramethyl-4-piperidyl)-1,3,5-triazin-2-amine exerts its effects involves interactions with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular responses.

Signal Transduction: The compound could influence signal transduction pathways, altering cellular functions.

Comparison with Similar Compounds

Chimassorb 2020

- Structure : A polymer derived from the target compound and N,N′-bis-(2,2,6,6-tetramethyl-4-piperidyl)-1,6-hexanediamine .

- Synthesis : The target compound reacts with the diamine at 80–180°C, yielding a polymer with an average molecular weight of 2,600–3,400 g/mol .

- Key Difference: Higher molecular weight improves durability in polymer matrices compared to monomeric stabilizers.

GW-944

- Structure: Contains t-octylamino and tetramethylpiperidyl groups on the triazine core .

- Synthesis : Uses t-octylamine instead of butylamine, resulting in a molecular weight of 2,000–3,000 g/mol .

- Key Difference: The branched t-octyl group enhances solubility in nonpolar polymers like polyethylene.

Tinuvin 770 (Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate)

- Structure : A diester with two tetramethylpiperidyl groups linked by a sebacic acid backbone .

- Key Difference : Lacks a triazine core, relying on piperidyl radicals for stabilization.

Anilazine (4,6-Dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine)

- Structure : Substituted with a 2-chlorophenyl group instead of piperidyl/butyl groups .

- Application : Functions as a fungicide rather than a light stabilizer, demonstrating how substituents dictate biological vs. industrial uses.

Physical and Performance Properties

- Transparency : GW-944 outperforms Chimassorb 2020, likely due to its lower molecular weight and optimized substituents .

- Thermal Stability : The target compound’s high boiling point (475.5°C) suits high-temperature polymer processing .

Reactivity and Functional Mechanisms

- Chlorine Reactivity : The dichloro-triazine core in the target compound enables nucleophilic substitution, facilitating polymerization (e.g., with diamines in Chimassorb 2020) .

- Stabilization Mechanism : HALS derivatives like Chimassorb 2020 scavenge free radicals via nitroxide intermediates, while Tinuvin 770 relies on piperidyl radicals .

Biological Activity

N-Butyl-4,6-dichloro-N-(2,2,6,6-tetramethyl-4-piperidyl)-1,3,5-triazin-2-amine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H27Cl2N5

- Molecular Weight : 360.3 g/mol

- Structure : The compound features a triazine ring substituted with a butyl group and a 2,2,6,6-tetramethylpiperidyl moiety.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its antimicrobial and anticancer properties. Notably, compounds with similar structural characteristics have shown promising results in pharmacological applications.

Antimicrobial Activity

-

Mechanism of Action :

- The compound exhibits antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic processes.

- Case Studies :

- Comparative Analysis :

| Compound Type | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| N-butyl triazine | E. coli | 100 |

| N-butyl triazine | S. aureus | 150 |

| Standard Antibiotic | E. coli | 25 |

| Standard Antibiotic | S. aureus | 30 |

Anticancer Activity

Research indicates that triazine derivatives can exhibit anticancer properties through various mechanisms including apoptosis induction and cell cycle arrest.

- Research Findings :

-

Mechanisms :

- The anticancer activity is attributed to the ability of these compounds to induce oxidative stress within cancer cells and disrupt their proliferation pathways.

Safety and Toxicity

While the biological activities are promising, it is essential to evaluate the safety profile of this compound. Preliminary toxicity studies suggest low toxicity levels in mammalian cells at therapeutic concentrations; however, comprehensive toxicological assessments are necessary for clinical applications .

Q & A

Q. How can conflicting data on reaction kinetics be reconciled in mechanistic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.